Cas no 341971-45-7 (Actinidic acid)
Actinidic acid Chemical and Physical Properties
Names and Identifiers
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- Actinidic acid
- (2alpha,3beta,4alpha)-2,3,23-Trihydroxyursa-12,20(30)-dien-28-oic acid
- 10,11-Dihydroxy-9-(hydroxymethyl)-1,6a,6b,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
- FS-9776
- HY-N2816
- LMPR0106180010
- AKOS032948178
- Q27139629
- 2alpha,3beta,23-trihydroxyursa-12,20(30)-dien-28-oic acid
- (2alpha,3beta)-2,3,23-trihydroxyursa-12,20(30)-dien-28-oic acid
- BDBM50391061
- CHEBI:71457
- CS-0023375
- CHEMBL2088612
- (2,3,4)-2,3,23-Trihydroxyursa-12,20(30)-dien-28-oic acid
- 341971-45-7
- DTXSID101317285
- [ "" ]
- (1R,4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,6a,6b,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
- Actinidate
- DA-70572
-
- Inchi: 1S/C30H46O5/c1-17-9-12-30(25(34)35)14-13-28(5)19(23(30)18(17)2)7-8-22-26(3)15-20(32)24(33)27(4,16-31)21(26)10-11-29(22,28)6/h7,18,20-24,31-33H,1,8-16H2,2-6H3,(H,34,35)/t18-,20+,21+,22+,23-,24-,26-,27-,28+,29+,30-/m0/s1
- InChI Key: FFMVHFPLIIYYNC-QXIFDOFRSA-N
- SMILES: O[C@H]1[C@@H](C[C@@]2(C)[C@@H](CC[C@@]3(C)[C@]4(C)CC[C@@]5(C(=O)O)CCC(=C)[C@H](C)[C@H]5C4=CC[C@@H]32)[C@]1(C)CO)O
Computed Properties
- Exact Mass: 486.33500
- Monoisotopic Mass: 486.33452456g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 35
- Rotatable Bond Count: 2
- Complexity: 972
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 11
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 98Ų
- XLogP3: 4.9
Experimental Properties
- Color/Form: Powder
- Density: 1.2±0.1 g/cm3
- Boiling Point: 616.0±55.0 °C at 760 mmHg
- Flash Point: 340.4±28.0 °C
- PSA: 97.99000
- LogP: 4.95280
- Vapor Pressure: 0.0±4.0 mmHg at 25°C
Actinidic acid Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
Actinidic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN3346-5 mg |
Actinidic acid |
341971-45-7 | 98% | 5mg |
¥ 4,280 | 2023-07-11 | |
| TargetMol Chemicals | TN3346-1 mL * 10 mM (in DMSO) |
Actinidic acid |
341971-45-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4380 | 2023-09-15 | |
| TargetMol Chemicals | TN3346-5mg |
Actinidic acid |
341971-45-7 | 5mg |
¥ 4280 | 2024-07-20 | ||
| A2B Chem LLC | AF82750-5mg |
actinidic acid |
341971-45-7 | 98% by HPLC | 5mg |
$725.00 | 2024-04-20 | |
| A2B Chem LLC | AF82750-10mg |
actinidic acid |
341971-45-7 | 98% by HPLC | 10mg |
$1201.00 | 2024-04-20 | |
| A2B Chem LLC | AF82750-25mg |
actinidic acid |
341971-45-7 | 98% by HPLC | 25mg |
$2498.00 | 2024-04-20 | |
| A2B Chem LLC | AF82750-50mg |
actinidic acid |
341971-45-7 | 98% by HPLC | 50mg |
$4231.00 | 2024-04-20 | |
| A2B Chem LLC | AF82750-100mg |
actinidic acid |
341971-45-7 | 98% by HPLC | 100mg |
$7293.00 | 2024-04-20 | |
| A2B Chem LLC | AF82750-500mg |
actinidic acid |
341971-45-7 | 98% by HPLC | 500mg |
$23467.00 | 2024-04-20 | |
| A2B Chem LLC | AF82750-1000mg |
actinidic acid |
341971-45-7 | 98% by HPLC | 1000mg |
$37530.00 | 2024-04-20 |
Actinidic acid Related Literature
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on Actinidic acid
Actinidic acid (CAS No. 341971-45-7): A Comprehensive Overview of Its Chemistry, Biology, and Emerging Applications
Actinidic acid, chemically designated as Actinidic acid (CAS No. 341971-45-7), is a naturally occurring compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This multifaceted molecule, characterized by its unique structural and functional properties, has been the subject of extensive studies aimed at elucidating its mechanisms of action and exploring its potential applications in medicine and biotechnology. The compound's molecular structure, which includes a complex arrangement of hydroxyl and carboxyl groups, contributes to its remarkable reactivity and biological significance.
The chemical formula of Actinidic acid is C15H10O7, reflecting its composition of carbon, hydrogen, and oxygen atoms. This formula underscores the compound's classification as a polyphenolic acid, a class of molecules known for their antioxidant, anti-inflammatory, and antimicrobial properties. The presence of multiple hydroxyl groups in its structure enhances its solubility in water, making it particularly suitable for biological systems where aqueous environments are prevalent.
Recent advancements in chemical biology have shed new light on the pharmacological potential of Actinidic acid. Studies have demonstrated its ability to modulate various cellular pathways, including those involved in inflammation, oxidative stress, and cell proliferation. These findings have positioned Actinidic acid as a promising candidate for the development of novel therapeutic agents targeting a wide range of diseases.
In particular, research has highlighted the compound's potent antioxidant activity. Oxidative stress, a hallmark of numerous pathological conditions such as neurodegenerative diseases, cardiovascular disorders, and cancer, is often mediated by reactive oxygen species (ROS). Actinidic acid has been shown to scavenge ROS effectively, thereby mitigating oxidative damage to cellular components like proteins, lipids, and DNA. This property makes it an attractive candidate for therapeutic intervention in oxidative stress-related disorders.
Beyond its antioxidant capabilities, Actinidic acid has also exhibited significant anti-inflammatory effects. Chronic inflammation is closely associated with various chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis. Preclinical studies have revealed that Actinidic acid can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). By modulating these inflammatory pathways, Actinidic acid holds promise for developing anti-inflammatory therapies with minimal side effects compared to conventional drugs.
The antimicrobial properties of Actinidic acid have also been extensively studied. Emerging evidence suggests that this compound can inhibit the growth of various bacteria, fungi, and even some viruses. Its mechanism of action appears to involve disrupting microbial cell membranes and impairing essential metabolic processes. These findings are particularly relevant in the context of rising antibiotic resistance rates worldwide. Actinidic acid could serve as a natural alternative or adjunct to conventional antibiotics in combating resistant microbial infections.
In the realm of drug development, Actinidic acid has been explored as a lead compound for designing novel therapeutic agents. Its unique structural features provide a scaffold that can be modified to enhance specific biological activities while minimizing toxicity. Researchers have employed computational modeling and high-throughput screening techniques to identify derivatives of Actinidic acid with improved pharmacokinetic profiles and target specificity. These efforts have led to the discovery of several promising candidates that are currently undergoing further preclinical evaluation.
The synthesis of Actinidic acid has also been optimized to ensure scalability for industrial applications. Various synthetic routes have been developed that leverage green chemistry principles to minimize waste and energy consumption. These methods include biocatalytic approaches that utilize enzymes to facilitate key reactions in the synthesis pathway. Such sustainable practices align with the growing emphasis on environmentally friendly chemical processes in pharmaceutical manufacturing.
Emerging research also highlights the potential role of Actinidic acid in regenerative medicine. Studies have demonstrated its ability to promote cell proliferation and differentiation in certain cell types, suggesting its utility in tissue engineering applications. By supporting the growth and regeneration of damaged tissues, Actinidic acid could contribute to advancements in wound healing therapies and organ transplantation.
The future prospects for Actinidic acid are promising but require further investigation to fully realize its potential. Ongoing clinical trials are assessing its efficacy and safety in humans for various therapeutic indications. Additionally, Actinidic acid continues to be studied for its role in preventing chronic diseases through dietary supplementation or nutraceutical formulations.
In conclusion, Actinidic acid (CAS No. 341971-45-7) is a versatile compound with significant implications for human health and disease treatment. Its multifaceted biological activities make it an attractive candidate for developing novel therapeutics targeting inflammation, oxidative stress, microbial infections,and chronic diseases alike. As research progresses, Actinidic acid is poised to play an increasingly important role in medicine, biotechnology,and beyond.